1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
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Overview
Description
1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzhydryl group, a methoxytetrahydrothiopyran moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:
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Formation of the Methoxytetrahydrothiopyran Intermediate: : This step involves the preparation of the 4-methoxytetrahydro-2H-thiopyran intermediate through a series of reactions starting from readily available precursors. Common methods include the cyclization of appropriate thioethers under acidic or basic conditions.
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Introduction of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a benzhydryl halide with a nucleophile derived from the methoxytetrahydrothiopyran intermediate.
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Urea Formation: : The final step involves the formation of the urea linkage. This can be achieved by reacting the benzhydryl-substituted intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzhydryl group or the thiopyran ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified benzhydryl derivatives.
Substitution Products: Various substituted thiopyran derivatives.
Scientific Research Applications
1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. The thiopyran ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure but with a benzyl group instead of a benzhydryl group.
1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Contains a methoxybenzyl group.
Uniqueness
1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is unique due to the presence of the benzhydryl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-benzhydryl-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-21(12-14-26-15-13-21)16-22-20(24)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOGEGXOKCJQCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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